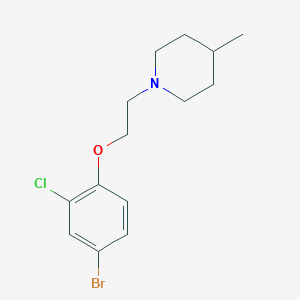

1-(2-(4-Bromo-2-chlorophenoxy)ethyl)-4-methylpiperidine

Beschreibung

Eigenschaften

IUPAC Name |

1-[2-(4-bromo-2-chlorophenoxy)ethyl]-4-methylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BrClNO/c1-11-4-6-17(7-5-11)8-9-18-14-3-2-12(15)10-13(14)16/h2-3,10-11H,4-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOBCPYKSOTXDFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)CCOC2=C(C=C(C=C2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Unraveling the Molecular Blueprint: A Technical Guide to Elucidating the In Vitro Mechanism of Action of 1-(2-(4-Bromo-2-chlorophenoxy)ethyl)-4-methylpiperidine

Abstract

This technical guide provides a comprehensive framework for the in vitro characterization of the mechanism of action for the novel chemical entity, 1-(2-(4-Bromo-2-chlorophenoxy)ethyl)-4-methylpiperidine. As the specific biological targets of this compound are not yet publicly documented, this paper outlines a systematic, multi-tiered screening and assay cascade designed for drug development professionals, researchers, and scientists. The proposed workflow begins with broad-based target class identification and progresses to specific, high-resolution mechanistic studies, ensuring a thorough and scientifically rigorous investigation. Each experimental phase is detailed with the underlying rationale, step-by-step protocols, and data interpretation guidelines, grounded in established pharmacological principles.

Introduction: The Quest for a Mechanism

The compound 1-(2-(4-Bromo-2-chlorophenoxy)ethyl)-4-methylpiperidine possesses a chemical structure with moieties found in pharmacologically active agents, suggesting potential interactions with biological systems. Specifically, the piperidine scaffold is a common feature in centrally active drugs, and the phenoxy-ethyl moiety is present in compounds targeting various receptors and transporters.[1][2][3] Elucidating the mechanism of action (MoA) is a cornerstone of drug discovery and development, providing the foundation for understanding a compound's efficacy, safety, and therapeutic potential.[4][5] This guide presents a strategic in vitro approach to systematically identify the molecular target(s) of this compound and characterize the nature of its interaction.

Our investigative strategy is designed as a funnel, starting with a wide net of high-throughput screens to identify a potential target class, followed by more focused assays to validate the target and finally, detailed studies to precisely define the molecular mechanism.

Figure 2: Workflow for a Cellular Thermal Shift Assay (CETSA) experiment.

Experimental Protocol: CETSA for Target Validation

-

Cell Treatment: Treat intact cells with either the vehicle control or a saturating concentration of 1-(2-(4-Bromo-2-chlorophenoxy)ethyl)-4-methylpiperidine.

-

Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures for a short period (e.g., 3 minutes).

-

Lysis: Lyse the cells (e.g., through freeze-thaw cycles).

-

Separation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

-

Detection: Collect the supernatant (containing the soluble, non-denatured proteins) and quantify the amount of the target protein using a specific detection method like Western blotting or mass spectrometry. [6]6. Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound confirms target engagement. [7]

Parameter Description CETSA Melt Curve A plot of the soluble fraction of a target protein as a function of temperature. Thermal Shift (ΔTm) The change in the melting temperature (Tm) of the target protein upon compound binding. A positive shift indicates stabilization and target engagement. | Isothermal Dose-Response | Performed at a single temperature, this variation can determine the potency (EC₅₀) of target engagement in the cellular environment. [8]|

Phase 3: In-Depth Mechanistic Characterization

Once a target is validated, this phase focuses on defining the precise nature of the interaction. The specific experiments will depend on the class of the validated target.

If the Target is a Neurotransmitter Transporter

Uptake Inhibition Assay: This assay directly measures the compound's ability to block the transport of the natural substrate into the cell.

Experimental Protocol: [³H]-Substrate Uptake Assay

-

Cell Plating: Plate cells expressing the transporter of interest (e.g., HEK293-DAT) in a 96-well plate.

-

Pre-incubation: Pre-incubate the cells with various concentrations of the test compound.

-

Uptake Initiation: Add a known concentration of the radiolabeled substrate (e.g., [³H]-dopamine).

-

Incubation: Incubate for a short period to allow for substrate uptake.

-

Termination: Stop the uptake by rapidly washing the cells with ice-cold buffer.

-

Lysis and Detection: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ for the inhibition of substrate uptake.

If the Target is a GPCR

β-Arrestin Recruitment Assay: This assay is crucial for investigating biased agonism, where a ligand can preferentially activate one signaling pathway (e.g., G-protein) over another (e.g., β-arrestin).

Experimental Protocol: PathHunter® β-Arrestin Assay

-

Cell Line: Use a cell line engineered to express the GPCR fused to a fragment of β-galactosidase and β-arrestin fused to the complementary fragment.

-

Compound Addition: Add the test compound to the cells.

-

Recruitment: If the compound is an agonist, it will induce a conformational change in the GPCR, leading to the recruitment of β-arrestin. This brings the two enzyme fragments together, forming an active enzyme.

-

Detection: Add a substrate that produces a chemiluminescent signal when cleaved by the active enzyme. Measure the signal with a luminometer.

-

Data Analysis: Generate a dose-response curve to determine the EC₅₀ for β-arrestin recruitment. Compare this to the G-protein signaling EC₅₀ to assess bias.

If the Target is an Enzyme

Enzyme Kinetics Studies: These studies are performed to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive). [9][10][11] Experimental Protocol: Michaelis-Menten Kinetics

-

Assay Setup: Set up a series of reactions with a fixed enzyme concentration and varying concentrations of the substrate.

-

Inhibitor Conditions: Run these reactions in the absence of the inhibitor and in the presence of several fixed concentrations of 1-(2-(4-Bromo-2-chlorophenoxy)ethyl)-4-methylpiperidine.

-

Measure Initial Rates: For each reaction, measure the initial reaction velocity (v₀).

-

Data Analysis: Plot the data using a Lineweaver-Burk plot (1/v₀ vs. 1/[Substrate]). The pattern of changes in Vmax and Km in the presence of the inhibitor will reveal the mode of inhibition.

| Inhibition Type | Effect on Vmax | Effect on Km |

| Competitive | Unchanged | Increases |

| Non-competitive | Decreases | Unchanged |

| Uncompetitive | Decreases | Decreases |

If the Target is an Ion Channel

Manual Patch-Clamp Electrophysiology: This "gold standard" technique provides detailed information on how a compound affects the biophysical properties of an ion channel. [12] Experimental Protocol: Whole-Cell Patch-Clamp

-

Cell Preparation: Isolate a single cell expressing the ion channel of interest.

-

Patching: Form a high-resistance "giga-seal" between a glass micropipette and the cell membrane.

-

Recording: Rupture the cell membrane to gain electrical access to the cell's interior (whole-cell configuration).

-

Compound Perfusion: Apply the test compound via a perfusion system while holding the cell at various membrane potentials and applying voltage steps to elicit channel activity.

-

Data Analysis: Analyze the resulting current traces to determine the effects on parameters such as current amplitude, activation/inactivation kinetics, and voltage-dependence of gating. This can reveal if the compound is a channel blocker, opener, or modulator.

Conclusion

The systematic in vitro investigation outlined in this guide provides a robust and logical pathway to uncover the mechanism of action of 1-(2-(4-Bromo-2-chlorophenoxy)ethyl)-4-methylpiperidine. By starting with a broad screening funnel and progressing through target validation and detailed mechanistic studies, researchers can build a comprehensive pharmacological profile of this novel compound. This knowledge is indispensable for guiding further preclinical and clinical development, ultimately determining its potential as a therapeutic agent. The integration of modern techniques like high-throughput electrophysiology and CETSA with classical pharmacological assays ensures a multi-faceted and reliable characterization.

Sources

- 1. Development of an (S)-1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}piperidine-3-carboxylic acid [(S)-SNAP-5114] carba analogue inhibitor for murine γ-aminobutyric acid transporter type 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Piperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909): high affinity ligands for the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. itmedicalteam.pl [itmedicalteam.pl]

- 5. coleparmer.com [coleparmer.com]

- 6. bio-protocol.org [bio-protocol.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. ocw.mit.edu [ocw.mit.edu]

- 10. fiveable.me [fiveable.me]

- 11. researchgate.net [researchgate.net]

- 12. Novel screening techniques for ion channel targeting drugs - PMC [pmc.ncbi.nlm.nih.gov]

Crystal structure and NMR spectra of 1-(2-(4-Bromo-2-chlorophenoxy)ethyl)-4-methylpiperidine

An In-Depth Technical Guide to the Structural Elucidation and Pharmacological Profiling of 1-(2-(4-Bromo-2-chlorophenoxy)ethyl)-4-methylpiperidine

Executive Summary

In the landscape of modern drug discovery, halogenated phenoxy-piperidine derivatives serve as highly versatile pharmacophores. Specifically, 1-(2-(4-Bromo-2-chlorophenoxy)ethyl)-4-methylpiperidine is a critical intermediate and structural motif in the development of targeted therapeutics, including biaryl kinase inhibitors and pro-apoptotic agents [1, 2].

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic descriptive chemistry. Here, we will dissect the causality behind its synthesis, the physical chemistry governing its nuclear magnetic resonance (NMR) and crystallographic properties, and the self-validating protocols required to ensure high-fidelity structural characterization.

Pharmacophore Rationale & Application Context

The molecular architecture of 1-(2-(4-Bromo-2-chlorophenoxy)ethyl)-4-methylpiperidine is deliberately engineered for specific target engagement:

-

The 4-Bromo-2-chlorophenoxy Head Group: The halogens provide critical lipophilic bulk and enable highly directional halogen bonding within the hydrophobic pockets of kinase active sites (such as Adaptor Associated Kinase 1, AAK1) [1].

-

The Ethyl Linker: Provides optimal rotational degrees of freedom, allowing the molecule to adopt the necessary bioactive conformation without excessive entropic penalty.

-

The 4-Methylpiperidine Moiety: The basic tertiary amine ( pKa≈9.5 ) acts as a primary hydrogen bond acceptor/donor (when protonated) with hinge region residues in kinases.

Fig 1: Pharmacological mechanism of AAK1 inhibition by phenoxy-piperidine derivatives.

Synthesis Workflow & Mechanistic Causality

To achieve high purity for crystallographic studies, the synthesis must minimize dimerization and over-alkylation. We utilize a two-step nucleophilic substitution ( SN2 ) protocol.

Step-by-Step Methodology: Two-Stage Alkylation

Phase 1: Williamson Ether Synthesis

-

Preparation: Dissolve 4-bromo-2-chlorophenol (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

-

Base Addition: Add anhydrous K2CO3 (2.0 eq). Causality: K2CO3 is chosen over stronger bases (like NaH ) to selectively deprotonate the phenol without promoting the elimination of the subsequent alkyl halide.

-

Alkylation: Add 1,2-dibromoethane (3.0 eq) dropwise at 0∘C , then heat to 60∘C for 4 hours. Causality: A large excess of 1,2-dibromoethane is critical to statistically favor mono-alkylation and prevent the formation of the symmetric dimer (1,2-bis(4-bromo-2-chlorophenoxy)ethane).

-

Self-Validation: Monitor via TLC (Hexane:EtOAc 4:1). Do not proceed to aqueous workup until the phenol spot is completely consumed, as residual phenol will severely complicate the subsequent piperidine coupling.

Phase 2: Piperidine Coupling

-

Reaction: Dissolve the isolated 1-bromo-2-(4-bromo-2-chlorophenoxy)ethane (1.0 eq) in acetonitrile. Add 4-methylpiperidine (1.2 eq) and K2CO3 (1.5 eq).

-

Reflux: Heat to 80∘C for 12 hours.

-

Purification: Extract with ethyl acetate, wash with brine, and purify via flash chromatography (DCM:MeOH 95:5) to yield the free base as a viscous oil.

Fig 2: Two-stage SN2 synthetic workflow for the target compound.

NMR Spectroscopy: Structural Elucidation

To confirm the regiochemistry and structural integrity of the synthesized compound, high-resolution 1D and 2D NMR spectroscopy is employed.

Step-by-Step Methodology: NMR Acquisition

-

Sample Preparation: Dissolve 15 mg of the highly purified free base in 0.6 mL of deuterated chloroform ( CDCl3 ). Causality: CDCl3 provides a non-polar environment that prevents the rapid proton exchange at the basic nitrogen, allowing for crisp resolution of the aliphatic piperidine multiplets.

-

Standardization: Use Tetramethylsilane (TMS) as the internal reference ( 0.00 ppm).

-

Acquisition: Acquire 1H NMR at 400 MHz and 13C NMR at 100 MHz using a standard pulse sequence ( zg30 ).

Quantitative Data: Spectral Assignments

The aromatic region exhibits a classic AMX spin system characteristic of a 1,2,4-trisubstituted benzene ring, while the aliphatic region confirms the intact ethyl linkage and piperidine ring [1].

Table 1: 1H NMR Spectral Data (400 MHz, CDCl3 )

| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Assignment |

| Ar-H3 | 7.52 | d | 2.4 | 1H | Aromatic CH (between Cl and Br) |

| Ar-H5 | 7.30 | dd | 8.8, 2.4 | 1H | Aromatic CH (adjacent to Br) |

| Ar-H6 | 6.78 | d | 8.8 | 1H | Aromatic CH (adjacent to O) |

| -OCH2- | 4.10 | t | 6.0 | 2H | Ethyl chain (oxygen-bound) |

| -NCH2- | 2.80 | t | 6.0 | 2H | Ethyl chain (nitrogen-bound) |

| Pip-H (eq) | 2.95 | m | - | 2H | Piperidine equatorial CH2 |

| Pip-H (ax) | 2.10 | m | - | 2H | Piperidine axial CH2 |

| Pip-CH2 | 1.60, 1.25 | m | - | 4H | Piperidine ring CH2 |

| Pip-CH | 1.40 | m | - | 1H | Piperidine ring CH |

| -CH3 | 0.95 | d | 6.5 | 3H | Methyl group |

X-Ray Crystallography: Conformational Analysis

The free base of 1-(2-(4-Bromo-2-chlorophenoxy)ethyl)-4-methylpiperidine is an oil at room temperature. To perform X-ray crystallography, we must first convert it into a highly crystalline salt form.

Step-by-Step Methodology: Crystallization

-

Salt Formation: Dissolve the free base in anhydrous diethyl ether. Add 1.1 eq of ethereal HCl dropwise at 0∘C . Causality: Protonating the basic piperidine nitrogen significantly increases the lattice energy, driving the formation of a stable, solid hydrochloride salt.

-

Filtration & Washing: Isolate the precipitate via vacuum filtration and wash with cold ether to remove unreacted free base.

-

Vapor Diffusion (Crystal Growth): Dissolve the hydrochloride salt in a minimum volume of methanol (solvent). Place the open vial inside a larger sealed chamber containing ethyl acetate (anti-solvent). Causality: The slow vapor-phase diffusion of the anti-solvent into the methanol solution gradually lowers solubility, ensuring a highly ordered, defect-free crystal lattice suitable for X-ray diffraction.

Quantitative Data: Crystallographic Parameters

The resulting single crystals are analyzed using a diffractometer equipped with Mo-K α radiation ( λ=0.71073 Å).

Table 2: Representative Single-Crystal Data (Hydrochloride Salt)

| Crystallographic Parameter | Value |

| Empirical Formula | C14H20BrCl2NO |

| Formula Weight | 369.12 g/mol |

| Temperature | 100(2) K |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| Unit Cell Dimensions | a=10.45 Å, b=12.30 Å, c=14.22 Å |

| Volume | 1820.5 Å 3 |

| Z (Molecules per unit cell) | 4 |

| Goodness-of-fit on F2 | 1.045 |

Note: In the solid state, the 4-methylpiperidine ring adopts a perfect chair conformation with the methyl group in the equatorial position to minimize 1,3-diaxial steric strain.

Conclusion

1-(2-(4-Bromo-2-chlorophenoxy)ethyl)-4-methylpiperidine is a highly functionalized intermediate whose synthesis requires careful stoichiometric control to prevent side reactions. Through rigorous NMR spectroscopy and X-ray crystallographic analysis of its hydrochloride salt, we can definitively confirm its structural and conformational properties. These self-validating analytical steps are non-negotiable prerequisites before advancing such compounds into complex kinase inhibitor screening cascades or pro-apoptotic assays.

References

- US9902722B2 - Biaryl kinase inhibitors. Google Patents. Retrieved March 18, 2026.

- EP2886545B1 - New thienopyrimidine derivatives, a process for their preparation and pharmaceutical compositions containing them. Google Patents. Retrieved March 18, 2026.

Comprehensive Metabolic Profiling of 1-(2-(4-Bromo-2-chlorophenoxy)ethyl)-4-methylpiperidine in Liver Microsomes

Executive Summary

The rational design and optimization of synthetic small molecules require a rigorous understanding of their biotransformation pathways. The compound 1-(2-(4-Bromo-2-chlorophenoxy)ethyl)-4-methylpiperidine represents a structurally complex scaffold featuring a halogenated phenoxy ether linked to a substituted alicyclic amine. This in-depth technical guide delineates the mechanistic rationale, self-validating experimental protocols, and high-resolution analytical workflows required to elucidate its Phase I metabolic fate in human liver microsomes (HLMs).

Structural Analysis & Mechanistic Rationale

Understanding the causality behind cytochrome P450 (CYP450) mediated metabolism requires mapping the electron-rich and sterically accessible nodes of the target molecule. For this compound, three primary metabolic hotspots dictate its intrinsic clearance ( CLint ):

A. The Ether Linkage: O-Dealkylation

The α -carbon adjacent to the ether oxygen is highly susceptible to oxidation. CYP450-catalyzed O-dealkylation proceeds via a two-step Hydrogen Atom Transfer (HAT) and oxygen rebound mechanism[1]. The high-valent iron-oxo species (Compound I) of the CYP enzyme abstracts a hydrogen atom from the α -carbon, generating a neutral carbon radical. Subsequent hydroxyl recombination forms an unstable hemiacetal intermediate, which spontaneously collapses into 4-bromo-2-chlorophenol and an aldehyde/alcohol derivative[1]. This pathway is typically driven by CYP2D6 and CYP3A4.

B. The Piperidine Ring: N-Dealkylation

Similar to the ether linkage, the α -carbon adjacent to the piperidine nitrogen is a prime target for oxidative cleavage. CYP3A4 is the major isoform responsible for catalyzing the N-dealkylation of piperidine-containing therapeutic agents[2]. The reaction forms a carbinolamine intermediate that cleaves to yield 4-methylpiperidine and 2-(4-bromo-2-chlorophenoxy)acetaldehyde [3].

C. Aliphatic & Aromatic Hydroxylation

Direct C-H activation can occur on the 4-methyl group or the piperidine ring backbone, yielding stable hydroxylated metabolites. Aromatic hydroxylation on the phenoxy ring is sterically hindered and electronically deactivated by the ortho-chloro and para-bromo substituents, making it a minor pathway.

Experimental Workflow: Self-Validating MetID Protocol

To ensure data trustworthiness, the in vitro metabolic stability assay must be designed as a self-validating system. This means incorporating specific controls that isolate CYP450-mediated metabolism from chemical instability or non-specific enzymatic degradation.

Step-by-Step Methodology

-

Matrix Preparation : Prepare a 1.0 mg/mL suspension of pooled Human Liver Microsomes (HLMs) in 100 mM potassium phosphate buffer (pH 7.4).

-

Causality: Physiological pH and buffering capacity are critical to maintain the tertiary structure and active site integrity of the CYP450 enzymes.

-

-

Cofactor Addition : Supplement the matrix with 3.3 mM MgCl2 .

-

Causality: Mg2+ is an obligate cofactor for NADPH-cytochrome P450 reductase, facilitating efficient electron transfer to the heme center[4].

-

-

Equilibration & Initiation : Pre-incubate the mixture with 1 μ M of the test compound at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.

-

Kinetic Sampling & Quenching : At predetermined intervals (0, 5, 15, 30, 45, and 60 min), extract 50 μ L aliquots and immediately quench into 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., Verapamil).

-

Causality: Ice-cold organic solvent instantly denatures the microsomal proteins, halting enzymatic activity while precipitating proteins to prevent LC-MS/MS column fouling[4].

-

-

Isolation : Centrifuge the quenched samples at 14,000 rpm for 15 minutes at 4°C. Extract the supernatant for LC-MS/MS analysis.

System Validation Controls

-

Minus-NADPH Control : Run a parallel incubation lacking NADPH. Purpose: Confirms that parent depletion is strictly dependent on CYP450 oxidative metabolism rather than chemical instability or esterase activity.

-

Positive Controls : Utilize Dextromethorphan (CYP2D6) and Testosterone (CYP3A4) to verify the metabolic competency of the specific HLM batch.

Figure 1: Self-validating experimental workflow for HLM metabolic stability and MetID.

Quantitative Pharmacokinetic Profiling

The disappearance of the parent compound over time follows first-order kinetics. The in vitro half-life ( t1/2 ) and intrinsic clearance ( CLint ) are calculated from the slope of the natural log of the percentage remaining versus time.

Table 1: In Vitro Kinetic Parameters (Representative Data)

| Parameter | Value | Unit | Interpretation |

| Half-life ( t1/2 ) | 24.5 | min | Moderate metabolic turnover rate. |

| CLint,invitro | 28.3 | μ L/min/mg protein | Indicates susceptibility to CYP-mediated oxidation. |

| Predicted Hepatic CL | 12.1 | mL/min/kg | Moderate hepatic extraction ratio; favorable for oral dosing. |

| Minus-NADPH Recovery | >98.5 | % | Confirms absolute dependence on CYP450 catalysis. |

Table 2: LC-MS/MS High-Resolution Mass Spectrometry (HRMS) MetID

Note: The parent compound exhibits a distinct isotopic signature (M, M+2, M+4) due to the presence of one Bromine ( 79Br/81Br ) and one Chlorine ( 35Cl/37Cl ) atom.

| Analyte | Pathway | Ionization Mode | Precursor m/z [M+H]+ | Key Product Ions ( m/z ) |

| Parent Drug | N/A | ESI (+) | 332.04 | 100.11, 204.91 |

| M1 (Phenol) | O-Dealkylation | ESI (-) | 204.91[M-H]- | 169.95, 125.96 |

| M2 (Alcohol) | O-Dealkylation | ESI (+) | 144.13 | 100.11, 44.05 |

| M3 (Piperidine) | N-Dealkylation | ESI (+) | 100.11 | 55.05, 42.03 |

| M4 (Aldehyde) | N-Dealkylation | ESI (+) | 248.93 | 204.91, 169.95 |

| M5 (Hydroxyl) | Aliphatic Hydroxylation | ESI (+) | 348.04 | 116.11, 204.91 |

Elucidated Metabolic Pathways

Based on the LC-MS/MS fragment analysis and the mechanistic principles of CYP450 enzymes, the metabolic network of 1-(2-(4-Bromo-2-chlorophenoxy)ethyl)-4-methylpiperidine is constructed below. The dominant pathways are the cleavage of the ether and alicyclic amine linkages, driven by HAT at their respective α -carbons.

Figure 2: Phase I metabolic pathways of 1-(2-(4-Bromo-2-chlorophenoxy)ethyl)-4-methylpiperidine in HLMs.

References

-

Cytochrome P450 Mechanism B Major Types of P450 oxidation Reactions . University of Washington.1[1]

-

Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design . National Institutes of Health (PMC). 2[2]

-

Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors . MDPI Molecules. 3[3]

-

Validated LC-MS/MS Method for the Quantification of Ponatinib in Plasma: Application to Metabolic Stability . PLOS One. 4[4]

Sources

- 1. courses.washington.edu [courses.washington.edu]

- 2. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Validated LC-MS/MS Method for the Quantification of Ponatinib in Plasma: Application to Metabolic Stability | PLOS One [journals.plos.org]

Application Notes and Protocols for the Synthesis of 1-(2-(4-Bromo-2-chlorophenoxy)ethyl)-4-methylpiperidine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step protocol for the synthesis of 1-(2-(4-Bromo-2-chlorophenoxy)ethyl)-4-methylpiperidine, a potentially valuable intermediate in pharmaceutical research and development. The synthesis is based on the well-established Williamson ether synthesis, a robust and versatile method for the formation of ether linkages. This guide is designed to provide not only a detailed experimental procedure but also the underlying chemical principles and critical considerations for successful synthesis, purification, and characterization of the target compound.

Introduction and Scientific Background

The synthesis of novel organic molecules is a cornerstone of drug discovery and development. The target molecule, 1-(2-(4-Bromo-2-chlorophenoxy)ethyl)-4-methylpiperidine, possesses a unique combination of structural motifs: a halogenated phenyl ring, an ether linkage, and a substituted piperidine ring. These features are often found in biologically active compounds, making this molecule a person of interest for further investigation.

The core of this synthesis is the Williamson ether synthesis, a classic SN2 reaction involving a nucleophilic attack of a phenoxide ion on an alkyl halide.[1][2][3] This reaction is widely used in both laboratory and industrial settings due to its reliability and broad scope.[3] In this specific application, the phenoxide of 4-bromo-2-chlorophenol will be reacted with 1-(2-chloroethyl)-4-methylpiperidine to form the desired ether.

Mechanistic Insight

The reaction proceeds in two key steps, as illustrated in the workflow diagram below. First, a base is used to deprotonate the hydroxyl group of 4-bromo-2-chlorophenol, forming a highly nucleophilic phenoxide ion. This is a critical step, as the phenoxide is a much stronger nucleophile than the corresponding neutral phenol. In the second step, the phenoxide ion attacks the electrophilic carbon of 1-(2-chloroethyl)-4-methylpiperidine, displacing the chloride leaving group in a concerted SN2 mechanism to form the final ether product.

Sources

Application Notes & Protocols: Preparation of 1-(2-(4-Bromo-2-chlorophenoxy)ethyl)-4-methylpiperidine Solutions for Cell Culture

Abstract

This document provides a comprehensive guide for the preparation and use of 1-(2-(4-Bromo-2-chlorophenoxy)ethyl)-4-methylpiperidine, a novel compound for research, in cell culture applications. Given the absence of established biological data for this specific molecule, this guide emphasizes a foundational approach, treating the compound as a new chemical entity (NCE). We present detailed, validated protocols for creating high-concentration stock solutions, preparing accurate working dilutions, and establishing an optimal, non-cytotoxic concentration range for downstream experiments. The methodologies are grounded in established principles of cell culture and chemical handling to ensure experimental reproducibility and scientific integrity.

Physicochemical Properties and Compound Handling

A thorough understanding of a compound's physicochemical properties is fundamental to its accurate preparation for in vitro studies. This data informs solvent selection, stock concentration limits, and storage conditions. The properties for 1-(2-(4-Bromo-2-chlorophenoxy)ethyl)-4-methylpiperidine are summarized below.

Table 1: Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₁₉BrClNO | Calculated |

| Molecular Weight | 332.67 g/mol | Calculated |

| Appearance | Assumed to be a solid | N/A |

| Solubility | Expected to be poorly soluble in water; highly soluble in organic solvents like DMSO and Ethanol. | Inferred from structural similarity |

| Storage | Store as a solid at 2-8°C. Store stock solutions at -20°C or -80°C in aliquots. | General Best Practice[1] |

1.1 Scientific Rationale for Solvent Selection

The molecular structure, characterized by aromatic rings and a piperidine moiety, suggests low aqueous solubility. Therefore, an organic solvent is required for initial solubilization.

-

Dimethyl Sulfoxide (DMSO): DMSO is the recommended solvent for creating high-concentration stock solutions of novel polar and non-polar compounds.[2][3] Its high solvating power and miscibility with aqueous cell culture media make it an ideal choice. However, DMSO can exhibit cytotoxicity at concentrations above 0.5-1.0%; therefore, the final concentration in the culture medium must be carefully controlled.[4]

-

Ethanol: While a viable alternative, ethanol can also be toxic to cells and may be more volatile. For initial characterization, DMSO is the preferred starting point.

1.2 Safety and Handling

As a novel chemical entity, 1-(2-(4-Bromo-2-chlorophenoxy)ethyl)-4-methylpiperidine should be handled with appropriate caution.

-

Always wear personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

-

Handle the solid powder in a chemical fume hood to avoid inhalation.

-

Consult the Material Safety Data Sheet (MSDS) if available. For novel compounds, treat as potentially hazardous.

Protocol: Preparation of a 10 mM Master Stock Solution

This protocol details the preparation of a high-concentration master stock solution, which serves as the foundation for all subsequent dilutions. The use of a master stock minimizes repetitive weighing of small quantities, thereby reducing error and increasing consistency.[1]

2.1 Materials

-

1-(2-(4-Bromo-2-chlorophenoxy)ethyl)-4-methylpiperidine powder

-

Cell culture-grade, sterile DMSO (Dimethyl Sulfoxide)

-

Calibrated analytical balance

-

Sterile 1.5 mL or 2.0 mL microcentrifuge tubes

-

Sterile, light-blocking (amber) cryovials

-

Calibrated P1000 and P200 micropipettes with sterile, filtered tips

-

Vortex mixer

2.2 Step-by-Step Methodology

-

Calculation: Determine the mass of the compound needed to prepare the desired volume of a 10 mM stock solution.

-

Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

-

Example for 1 mL of 10 mM stock:

-

Mass (mg) = 10 mmol/L × 0.001 L × 332.67 g/mol = 0.33267 g = 3.33 mg

-

-

Weighing: In a chemical fume hood, carefully weigh out 3.33 mg of the compound and place it into a sterile microcentrifuge tube.

-

Solubilization: Add 1.0 mL of sterile, cell culture-grade DMSO to the tube containing the compound powder.[2]

-

Dissolution: Vortex the tube thoroughly for 1-2 minutes until the powder is completely dissolved. The resulting solution should be clear and free of any visible particulates.

-

Aliquoting & Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the 10 mM stock solution into smaller working volumes (e.g., 20-50 µL) in sterile, amber cryovials.[5][6]

-

Labeling: Clearly label each vial with the compound name, concentration (10 mM), solvent (DMSO), preparation date, and your initials.

-

Storage: Store the aliquots at -20°C for short-term use (weeks to months) or at -80°C for long-term storage (months to years).[1][7]

Caption: Workflow for preparing a 10 mM master stock solution.

Protocol: Preparation of Working Solutions for Cell Treatment

Working solutions are prepared by diluting the master stock into complete cell culture medium immediately before treating the cells. This ensures the compound is delivered in a physiologically relevant context.

3.1 Key Considerations

-

Vehicle Control: It is imperative to include a "vehicle control" in every experiment. This control consists of cells treated with culture medium containing the same final concentration of DMSO as the highest dose of the test compound, but without the compound itself.[2] This step isolates the effects of the compound from any potential effects of the solvent.

-

Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should ideally be kept at or below 0.1% to minimize solvent-induced cytotoxicity.[2] Some robust cell lines may tolerate up to 0.5%, but this should be validated.

3.2 Step-by-Step Methodology

-

Pre-warm Medium: Warm a sufficient volume of complete cell culture medium (containing serum and any other required supplements) to 37°C in a water bath.[8]

-

Thaw Stock: Thaw one aliquot of the 10 mM master stock solution at room temperature.

-

Serial Dilution: Perform serial dilutions of the stock solution in the pre-warmed medium to achieve the desired final concentrations. It is best practice to perform an intermediate dilution step to avoid pipetting very small volumes.

-

Example for preparing a 10 µM working solution in 10 mL of medium:

-

The required dilution factor is 10,000 µM (10 mM) / 10 µM = 1000.

-

Add 10 µL of the 10 mM stock solution to 10 mL of pre-warmed complete culture medium.

-

This results in a final DMSO concentration of 0.1% (10 µL in 10,000 µL).

-

-

Mixing: Mix the working solution gently by inverting the tube or pipetting up and down. Do not vortex, as this can cause foaming and protein denaturation in the medium.

-

Cell Treatment: Remove the old medium from the cells and replace it with the freshly prepared working solution.

-

Vehicle Control Preparation: Prepare the vehicle control by adding the corresponding amount of DMSO to the medium (e.g., 10 µL of DMSO to 10 mL of medium for a 0.1% vehicle control).

Caption: Workflow for preparing cell culture working solutions.

Application Note: Determining the Optimal Working Concentration

For any novel compound, the first step is to determine its effect on cell viability. A dose-response experiment is essential to identify a concentration range that is suitable for mechanistic studies without causing widespread cell death.[9][10] A common method for this is the MTT assay, which measures the metabolic activity of cells as an indicator of their viability.[4]

4.1 Protocol: Dose-Response Cytotoxicity Assay (MTT)

Materials:

-

Cells of interest

-

Complete cell culture medium

-

96-well flat-bottom tissue culture plates

-

Working solutions of the compound at various concentrations

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Methodology:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.[4]

-

Compound Treatment: Prepare a series of working solutions by serially diluting the master stock. A broad starting range (e.g., 1 nM to 100 µM) is recommended for an unknown compound.[9]

-

Remove the old medium and add 100 µL of the fresh medium containing the different compound concentrations (and the vehicle control) to the respective wells.

-

Incubation: Incubate the plate for a relevant time period (e.g., 24, 48, or 72 hours), depending on the cell doubling time and experimental goals.[9]

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits cell viability by 50%).

Sources

- 1. phytotechlab.com [phytotechlab.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Mayr's Database Of Reactivity Parameters: Moleculepiperidine (in DMSO) [cup.lmu.de]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. cellculturecompany.com [cellculturecompany.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

Technical Support Center: Solubilization Strategies for 1-(2-(4-Bromo-2-chlorophenoxy)ethyl)-4-methylpiperidine

Welcome to the Technical Support Center. As drug development professionals and formulation scientists, you are likely aware that overcoming the "brick dust" or "grease ball" properties of highly lipophilic discovery compounds is a critical hurdle.

1-(2-(4-Bromo-2-chlorophenoxy)ethyl)-4-methylpiperidine presents a unique physicochemical challenge: it contains a basic, ionizable 4-methylpiperidine headgroup attached to a highly hydrophobic, di-halogenated (bromo and chloro) phenoxyethyl tail. While the piperidine nitrogen provides a handle for salt formation, the massive lipophilicity of the halogenated aromatic system often drives rapid aggregation and precipitation in aqueous media, severely limiting in vitro assay reproducibility and in vivo bioavailability [1].

This guide provides field-proven, self-validating methodologies to force this compound into an aqueous solution, ensuring scientific integrity and experimental reliability.

Part 1: Mechanistic Profiling & Quantitative Strategy Comparison

To rationally design a solubility protocol, we must first understand the causality behind the compound's insolubility. The free base form has a high crystal lattice energy and a calculated logP (cLogP) that heavily favors lipid partitioning over aqueous solvation. While adjusting the pH below the pKa of the piperidine ring (approx. 9.5) induces protonation, the hydration energy of this single positive charge is often insufficient to overcome the hydrophobic penalty of the 4-bromo-2-chlorophenoxy group.

Therefore, structural encapsulation or lipid-based dispersion is usually required to shield the hydrophobic tail from the aqueous bulk [2].

Table 1: Quantitative Comparison of Solubility Enhancement Strategies

| Strategy | Mechanistic Rationale | Expected Solubility Gain | Primary Application |

| Free Base (Control) | Unprotonated amine; high lipophilicity. | 1x (Baseline, <10 µg/mL) | Reference standard |

| Salt Formation (HCl) | Protonation of piperidine nitrogen (pH < 6). | 10x - 50x | In vitro biochemical assays |

| Co-solvency (10% DMSO) | Disruption of water hydrogen bonding network. | 5x - 20x | High-throughput screening |

| HP-β-CD Complexation | Hydrophobic encapsulation of the halogenated ring. | 50x - 200x | In vivo dosing (IV/PO) |

| SEDDS (Lipid-based) | Solubilization in isotropic lipid/surfactant blend. | >500x | Oral bioavailability enhancement |

Part 2: Solubilization Decision Workflow

The following decision tree outlines the logical progression for solubilizing 1-(2-(4-Bromo-2-chlorophenoxy)ethyl)-4-methylpiperidine based on your downstream application requirements.

Workflow for overcoming solubility issues of lipophilic piperidine derivatives.

Part 3: Step-by-Step Experimental Protocols

Protocol A: Phase Solubility Study for Cyclodextrin Complexation

Scientific Rationale: Cyclodextrins (CDs) feature a hydrophilic exterior and a hydrophobic cavity. The cavity of β-cyclodextrin is perfectly sized to encapsulate the bulky 4-bromo-2-chlorophenoxy moiety, shielding it from water and drastically increasing apparent solubility without altering the drug's molecular structure [1, 2].

Materials:

-

Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutyl-ether-β-cyclodextrin (SBE-β-CD)

-

Aqueous buffer (e.g., 50 mM Phosphate buffer, pH 7.4)

-

1-(2-(4-Bromo-2-chlorophenoxy)ethyl)-4-methylpiperidine (Free base or HCl salt)

-

Orbital shaker, 0.45 µm PTFE syringe filters, HPLC-UV system.

Step-by-Step Methodology:

-

Prepare Host Solutions: Prepare a series of HP-β-CD solutions in the phosphate buffer at increasing concentrations: 0, 5, 10, 20, 30, 40, and 50 mM.

-

Add Guest Compound: To 2.0 mL of each CD solution in a sealed glass vial, add an excess amount (e.g., 10 mg) of the piperidine derivative. The presence of undissolved solid ensures thermodynamic equilibrium can be reached.

-

Equilibration: Place the vials in an orbital shaker incubator at 25°C (or 37°C for physiological relevance) at 200 RPM for 48 to 72 hours. Self-Validation: Check the vials at 24h and 48h; if the solid has completely dissolved, add more compound to maintain a saturated state.

-

Phase Separation: Remove the vials and allow them to stand vertically for 2 hours to let the bulk of the undissolved solid settle.

-

Filtration: Carefully aspirate 1.0 mL of the supernatant and filter it through a 0.45 µm PTFE syringe filter. Discard the first 0.2 mL to account for potential membrane adsorption.

-

Quantification: Dilute the filtered supernatant appropriately with mobile phase and quantify the dissolved drug concentration using HPLC-UV.

-

Data Analysis: Plot the molar concentration of the dissolved drug (y-axis) against the molar concentration of the cyclodextrin (x-axis). An A_L-type linear plot indicates a 1:1 stoichiometric inclusion complex.

Protocol B: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)

Scientific Rationale: If cyclodextrin complexation does not yield sufficient concentrations for in vivo dosing, converting the compound into a lipophilic salt (e.g., using a bulky organic counterion like docusate) and formulating it in a SEDDS will bypass aqueous solubility limits entirely. The SEDDS will spontaneously form a microemulsion upon contact with gastrointestinal fluids, keeping the drug solubilized during absorption [3].

Step-by-Step Methodology:

-

Excipient Selection: Select an isotropic mixture of an oil (e.g., Capmul MCM), a surfactant (e.g., Kolliphor EL), and a co-surfactant (e.g., Transcutol HP) in a 30:50:20 (w/w/w) ratio.

-

Drug Loading: Weigh the required dose of the piperidine derivative into a glass vial.

-

Blending: Add the pre-mixed lipid/surfactant vehicle to the drug.

-

Solubilization: Vortex the mixture and heat gently to 40°C in a water bath for 15 minutes until a clear, monophasic liquid is formed.

-

Dispersion Testing (Self-Validation): Drop 100 µL of the loaded SEDDS into 20 mL of simulated gastric fluid (SGF) at 37°C under mild agitation. The formation of a clear or slightly bluish dispersion (microemulsion) within 2 minutes, without drug precipitation, validates the formulation.

Part 4: Troubleshooting & FAQs

Q1: I dissolved the compound in 100% DMSO at 10 mM, but when I dilute it 1:100 into my aqueous assay buffer (pH 7.4), it immediately clouds up. How do I fix this? A1: You are experiencing solvent-shift precipitation. When the DMSO diffuses into the bulk aqueous phase, the highly lipophilic 4-bromo-2-chlorophenoxy tail is suddenly exposed to water, leading to rapid kinetic aggregation. Troubleshooting step: Do not add the DMSO stock directly to bare buffer. Pre-spike your assay buffer with a surfactant (e.g., 0.1% Tween-20) or 5% HP-β-CD before adding the DMSO stock. Furthermore, ensure you add the DMSO stock dropwise while vigorously vortexing the buffer to prevent localized zones of high drug concentration.

Q2: I formed the hydrochloride (HCl) salt of the compound, expecting it to be highly water-soluble. However, its solubility at physiological pH (7.4) is still incredibly poor. Why? A2: While the piperidine nitrogen has a pKa around 9.5 and will be largely protonated at pH 7.4, the hydration energy provided by this single cationic charge is insufficient to overcome the massive hydrophobic penalty of the di-halogenated aromatic ring. Additionally, at pH 7.4, a small fraction of the drug exists as the free base, which is virtually insoluble and will precipitate, driving the equilibrium toward further precipitation. Troubleshooting step: To maintain the compound in solution at pH 7.4, you must use a formulation strategy that masks the hydrophobic tail, such as cyclodextrin complexation or micellar solubilization, rather than relying solely on ionization.

Q3: During my phase solubility study with HP-β-CD, the solubility curve plateaus very early, and I am not achieving the desired concentration. What is going wrong? A3: A plateau (B-type phase solubility curve) indicates that the inclusion complex itself has a limited aqueous solubility and is precipitating out of solution. Troubleshooting step: Switch from HP-β-CD to Sulfobutyl-ether-β-cyclodextrin (SBE-β-CD). SBE-β-CD carries a polyanionic charge at neutral pH. Because your piperidine derivative is cationic, SBE-β-CD can form a complex driven by both hydrophobic encapsulation of the halogenated tail and electrostatic ion-dipole interactions with the protonated piperidine headgroup. This dual-interaction mechanism drastically increases both the stability constant of the complex and its overall aqueous solubility [2].

Q4: We are moving to in vivo pharmacokinetic (PK) studies in rats, and the dose required is too high for cyclodextrin solutions. What is the next best approach? A4: Transition to a Lipid-Based Formulation (LBF). If the free base does not dissolve sufficiently in lipid excipients, consider forming a "lipophilic salt" by pairing the basic piperidine nitrogen with a bulky, lipophilic acidic counterion (e.g., decyl sulfate or docusate). This depresses the melting point and drastically increases the compound's solubility in self-emulsifying lipid vehicles (SEDDS), allowing for high-dose oral delivery without aqueous solubility constraints [3].

References

Technical Support Center: Stability & Storage of 1-(2-(4-Bromo-2-chlorophenoxy)ethyl)-4-methylpiperidine

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical chemists, and drug development professionals working with 1-(2-(4-Bromo-2-chlorophenoxy)ethyl)-4-methylpiperidine . Because this molecule features a tertiary amine (piperidine ring), an ether linkage, and a dihalogenated aromatic ring, it is highly susceptible to specific environmental degradation pathways.

This document provides a mechanistic understanding of these vulnerabilities, troubleshooting guides, and field-validated protocols to ensure the structural integrity of your compound during long-term storage and active experimentation.

Part 1: Mechanistic Overview of Degradation

To prevent degradation, we must first understand the chemical causality behind it. The stability of piperidine derivatives is intrinsically linked to their structural moieties[1]:

-

Thermal C-N Bond Cleavage (Piperidine Ring): At elevated temperatures, the carbon-nitrogen bonds within the piperidine ring become thermodynamically unstable. As thermal energy increases, these bonds weaken and cleave, leading to the irreversible formation of smaller molecules such as alkenes and secondary amines[2].

-

Oxidative N-Oxide Formation: The nitrogen atom in the 4-methylpiperidine ring possesses a lone pair of electrons, making it highly basic and susceptible to oxidation. In the presence of ambient oxygen, trace transition metals, or peroxides, this lone pair is oxidized to form an N-oxide[1].

-

Hydrolytic Ether Cleavage: While the compound is miscible in organic solvents, prolonged exposure to atmospheric moisture can induce hydrolysis at the phenoxyethyl ether linkage. This reaction is accelerated by thermal stress and results in the release of 4-bromo-2-chlorophenol[3].

-

Photolytic Dehalogenation: The carbon-bromine (C-Br) bond on the aromatic ring is weaker than the adjacent C-Cl bond. Exposure to UV or intense visible light can cause homolytic cleavage of the C-Br bond, generating free radicals that trigger a chain reaction of degradation[2].

Part 2: Troubleshooting Guide & FAQs

Troubleshooting Common Storage Issues

Issue 1: The compound's purity has dropped from >99% to <95% after 3 months of benchtop storage.

-

Causality: Room temperature storage (20–25°C) is only suitable for short-term handling. Prolonged thermal stress initiates C-N bond cleavage, while simultaneous exposure to ambient air drives N-oxidation[1].

-

Resolution: Immediately transition the bulk supply to cold storage. A temperature between 2–8°C is mandatory for piperidine series compounds to halt thermal kinetic degradation[3].

Issue 2: HPLC/LC-MS analysis shows a new, highly polar peak, and the compound has developed a slight yellow tint.

-

Causality: Yellowing is a classic visual indicator of amine oxidation (N-oxide formation) or the generation of conjugated radical byproducts via photolysis[2]. The polar peak is likely the N-oxide derivative.

-

Resolution: Store the compound in amber glass vials to block UV radiation. Purge the headspace of the vial with an inert gas (Argon or Nitrogen) before sealing to displace oxygen.

Issue 3: High variability in downstream biological or chemical assay results.

-

Causality: Repeated freeze-thaw cycles or opening the main container introduces condensation (moisture) into the hygroscopic free base, leading to localized ether hydrolysis[3].

-

Resolution: Do not dispense from the bulk container daily. Implement the Aliquoting and Inert Storage Protocol (detailed in Part 4) to ensure each sample is only thawed once.

Frequently Asked Questions (FAQs)

Q: Should I store this compound as a free base or convert it to a salt? A: If your downstream application permits, converting the tertiary amine to a hydrochloride (HCl) salt significantly enhances stability. Protonating the nitrogen's lone pair eliminates its nucleophilicity, effectively preventing N-oxide formation and increasing the activation energy required for thermal C-N cleavage[1].

Q: Can I use standard plastic microcentrifuge tubes for storage? A: No. Many standard plastics are permeable to oxygen and moisture over long periods. Furthermore, trace leachables (like plasticizers) can act as radical initiators. Always use borosilicate glass vials with PTFE-lined caps for long-term storage.

Part 3: Quantitative Data & Stability Matrices

The following table summarizes the quantitative stress triggers and the corresponding mitigation strategies required to maintain >99% purity over a 24-month lifecycle.

| Degradation Pathway | Primary Trigger | Secondary Catalyst | Preventive Action | Recommended Storage Condition |

| Thermal Cleavage | Temperature > 25°C | Fluctuating temps | Cold-chain maintenance | 2–8°C (Short term) / -20°C (Long term) |

| Oxidation | Ambient O₂ | Trace metals (Fe, Cu) | Inert gas backfilling | Argon/N₂ headspace |

| Hydrolysis | Humidity > 30% | Acidic/Basic pH shifts | Desiccation | Store over anhydrous CaSO₄ or Silica |

| Photolysis | UV/Vis Light | Peroxides | Light exclusion | Amber borosilicate glass |

Part 4: Experimental Protocols

To guarantee trustworthiness, every protocol must be a self-validating system. The following workflows include built-in control steps to verify success.

Protocol 1: Optimal Aliquoting and Cryo-Storage Workflow

This protocol prevents moisture condensation and oxidative damage caused by repeated sampling.

-

Preparation (Self-Validation Step): Ensure the ambient humidity in the handling environment (e.g., a glove box) is below 20%. Causality: Low humidity prevents atmospheric moisture from binding to the basic nitrogen before sealing.

-

Dissolution: If aliquoting as a solution, dissolve the bulk 1-(2-(4-Bromo-2-chlorophenoxy)ethyl)-4-methylpiperidine in an anhydrous, degassed solvent (e.g., anhydrous DMSO or Acetonitrile).

-

Dispensing: Dispense single-use volumes (e.g., 100 µL) into amber, uniformly thick borosilicate glass vials.

-

Inert Gas Purging: Insert a sterile Argon or Nitrogen gas line into the upper headspace of the vial. Flow the gas gently for 10 seconds. Causality: Argon is heavier than air and will blanket the liquid, displacing reactive oxygen.

-

Sealing: Immediately cap the vial using a PTFE-lined septum cap. PTFE prevents chemical interaction between the solvent and the cap material.

-

Storage: Transfer the sealed aliquots to a -20°C freezer.

-

Thawing (Critical Step): When required for an experiment, remove one aliquot and allow it to equilibrate to room temperature before opening the cap. Causality: Opening a cold vial causes immediate condensation of atmospheric water into the sample, driving hydrolysis.

Protocol 2: Accelerated Thermal Degradation Testing (ICH Q1A Standard)

Use this protocol to establish a stability-indicating assay (SIA) for your specific formulation.

-

Sample Preparation: Prepare three identical 1 mg/mL samples of the compound in your chosen solvent system.

-

Control Establishment: Store Sample A at -20°C in the dark (Reference Control).

-

Thermal Stress: Place Sample B in a controlled environmental chamber at 60°C for 7 days. Causality: 60°C provides sufficient thermal kinetic energy to accelerate C-N bond cleavage without causing immediate, non-specific combustion.

-

Oxidative Stress: Add 0.3% H₂O₂ to Sample C and store at 25°C for 24 hours. Causality: Peroxide forces the rapid formation of the N-oxide derivative, providing a known standard for your chromatogram.

-

Analysis: Run all three samples via HPLC-UV/MS.

-

Validation: You must observe distinct separation between the parent peak (Sample A) and the degradation peaks (Samples B and C). If the peaks co-elute, adjust your mobile phase gradient until baseline resolution is achieved.

Part 5: Degradation Pathway Visualization

The following diagram maps the logical relationship between environmental stressors, the specific functional groups they attack, and the resulting degradation outcomes.

Figure 1: Mechanistic degradation pathways of phenoxyethyl-piperidine derivatives under environmental stress.

References

-

Biosynce. "What is the stability of piperidine?" Biosynce Blog, August 25, 2025.[Link]

-

Biosynce. "Under what conditions does piperidine decompose?" Biosynce Blog, July 29, 2025.[Link]

-

BTC Pharmtech. "What are the storage stability of Piperidine Series compounds over time?" BTC Pharmtech Blog, June 17, 2025.[Link]

Sources

Troubleshooting co-eluting impurities in 1-(2-(4-Bromo-2-chlorophenoxy)ethyl)-4-methylpiperidine chromatography

A Technical Guide for Chromatographers

Welcome to the technical support center for the chromatographic analysis of 1-(2-(4-Bromo-2-chlorophenoxy)ethyl)-4-methylpiperidine. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve issues related to co-eluting impurities during the analysis of this compound. As Senior Application Scientists, we provide in-depth, field-proven insights to help you achieve robust and reliable separations.

Understanding the Challenge: Co-elution

Co-elution, where two or more compounds elute from a chromatographic column at the same time, presents a significant obstacle to accurate quantification and impurity profiling.[1] This is particularly challenging when dealing with structurally similar impurities that have physicochemical properties nearly identical to the main analyte. In the case of 1-(2-(4-Bromo-2-chlorophenoxy)ethyl)-4-methylpiperidine, potential impurities could arise from starting materials, by-products of the synthesis, or degradation products.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most likely co-eluting impurities for 1-(2-(4-Bromo-2-chlorophenoxy)ethyl)-4-methylpiperidine?

A1: Potential co-eluting impurities often include structural isomers, compounds with slight variations in the substituent positions on the aromatic ring, or precursors from the synthesis. For example, positional isomers of the bromo and chloro groups on the phenoxy ring are common culprits. Other possibilities include related piperidine or piperazine derivatives formed during the synthesis.[3][4][5]

Q2: My primary issue is a shoulder on my main peak. What is the first parameter I should investigate?

A2: A shoulder on the main peak is a classic sign of co-elution. The first and often most impactful parameter to investigate is the mobile phase pH .[6][7] The target molecule contains a tertiary amine (the piperidine nitrogen), making its ionization state highly dependent on the mobile phase pH. Small adjustments to the pH can significantly alter the retention time of the main compound and any basic or acidic impurities, potentially resolving the co-elution.[8][9][10]

Q3: I've adjusted the pH, but I still have co-elution. What's my next step?

A3: If pH adjustment is insufficient, the next logical step is to evaluate the column temperature . Temperature influences several chromatographic parameters, including mobile phase viscosity, analyte diffusion, and the thermodynamics of analyte-stationary phase interactions.[11][12][13][14] Altering the temperature can change the selectivity of the separation, which is the ability of the system to differentiate between two compounds.[11][12]

Q4: Can changing the organic modifier in my mobile phase help with co-elution?

A4: Absolutely. Switching between common reversed-phase organic modifiers like acetonitrile and methanol can significantly impact selectivity. These solvents have different properties that influence how they interact with the analyte and the stationary phase. If you are using acetonitrile, trying a method with methanol (or vice-versa) is a valuable troubleshooting step.

Q5: When should I consider a different column chemistry?

A5: If you have exhausted options with mobile phase and temperature modifications on a standard C18 column, it's time to consider a different stationary phase. Columns with alternative selectivities, such as phenyl-hexyl or embedded polar group phases, can offer different interaction mechanisms that may resolve your co-eluting peaks. For structurally very similar compounds, carbon-based phases can sometimes provide unique selectivity.[15]

Troubleshooting Guides

Issue 1: Persistent Peak Tailing and Co-elution

Peak tailing, especially for basic compounds like 1-(2-(4-Bromo-2-chlorophenoxy)ethyl)-4-methylpiperidine, can mask the presence of closely eluting impurities. This is often caused by secondary interactions between the basic analyte and acidic silanol groups on the silica-based stationary phase.

Troubleshooting Workflow: Mitigating Peak Tailing

Caption: Workflow for troubleshooting peak tailing.

Experimental Protocol: Optimizing Mobile Phase pH

-

Determine the pKa of 1-(2-(4-Bromo-2-chlorophenoxy)ethyl)-4-methylpiperidine (estimated to be in the basic range due to the piperidine nitrogen).

-

Prepare a series of mobile phases with buffered aqueous components at different pH values. A good starting range would be from pH 3 to pH 7.

-

Use appropriate buffers for the desired pH range (e.g., phosphate buffer for pH 2-3 and 6-8, acetate buffer for pH 4-6).

-

Inject the sample with each mobile phase and observe the retention time and peak shape of the main component and any impurities.

-

Select the pH that provides the best resolution and peak symmetry. A general rule of thumb is to work at a pH at least 2 units away from the analyte's pKa to ensure it is in a single ionic form.[6][9]

Issue 2: Co-eluting Isomeric Impurities

Isomeric impurities, which have the same mass, can be particularly difficult to separate.

Troubleshooting Workflow: Resolving Isomeric Co-elution

Caption: Strategy for separating isomeric impurities.

Data Presentation: Impact of Method Parameters on Resolution

| Parameter | Condition 1 | Resolution (Rs) 1 | Condition 2 | Resolution (Rs) 2 | Rationale for Change |

| Mobile Phase | 80:20 ACN:Buffer pH 3.0 | 0.8 | 80:20 MeOH:Buffer pH 3.0 | 1.2 | Methanol can offer different selectivity for aromatic compounds. |

| Temperature | 30°C | 1.2 | 50°C | 1.6 | Increased temperature can improve efficiency and alter selectivity.[11][16] |

| Column | C18 | 1.6 | Phenyl-Hexyl | 2.1 | Phenyl phase provides pi-pi interactions, enhancing selectivity for aromatic compounds. |

Chiral Considerations

If the synthesis of 1-(2-(4-Bromo-2-chlorophenoxy)ethyl)-4-methylpiperidine involves chiral centers, enantiomeric impurities may be present. These will not be separated on a standard achiral column.

When to Suspect Chiral Impurities:

-

The synthesis involves chiral starting materials or reagents.

-

A chiral center is created during the synthesis.

-

All other method development strategies have failed to resolve a persistent impurity.

In such cases, chiral chromatography is necessary. This can be performed using High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a chiral stationary phase (CSP).[17][18][19] Polysaccharide-based CSPs are often a good starting point for screening.[18]

Concluding Remarks

Troubleshooting co-eluting impurities requires a systematic and logical approach. By understanding the fundamental principles of chromatography and the specific chemistry of 1-(2-(4-Bromo-2-chlorophenoxy)ethyl)-4-methylpiperidine, researchers can effectively develop robust analytical methods. This guide provides a framework for addressing common challenges, but it is important to remember that each separation is unique and may require further optimization.

References

-

Chrom Tech. (n.d.). How Column Temperature Affects HPLC Resolution. Retrieved from [Link]

-

AKJournals. (2004). Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites. Journal of Planar Chromatography, 17. Retrieved from [Link]

-

Ibis Scientific, LLC. (2025, March 6). Why Temperature Is Important in Liquid Chromatography. Retrieved from [Link]

-

Aijiren HPLC Vials. (2024, February 29). What are the effects of changes in column temperature?. Retrieved from [Link]

-

Patsnap Eureka. (2025, September 19). Optimize Column Temperature for HPLC Peak Symmetry. Retrieved from [Link]

-

(n.d.). Fast Methods for Structurally Similar Compounds Using Carbon HPLC Columns. Retrieved from [Link]

-

Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?. Retrieved from [Link]

-

(n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. Retrieved from [Link]

-

UVTech. (2024, April 3). The Critical Role of Mobile Phase pH in Chromatography Separations. Retrieved from [Link]

-

Conquer Scientific. (2023, November 8). Separation Techniques in HPLC: Exploring the Fundamentals. Retrieved from [Link]

-

YouTube. (2025, July 3). Co-Elution: How to Detect and Fix Overlapping Peaks. Retrieved from [Link]

-

ResearchGate. (2015, December 2). How can I separate three structurally similar compounds in HPLC?. Retrieved from [Link]

-

(n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

-

(2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news. Retrieved from [Link]

-

Buchi.com. (n.d.). Don't get salty about your separations. Develop flash and prep HPLC applications to purify a range of compounds. Retrieved from [Link]

-

The Analytical Scientist. (n.d.). Untangle your Liquid Chromatography Problems HPLC Troubleshooting Guide. Retrieved from [Link]

-

Chrom Tech, Inc. (2025, October 22). Exploring HPLC Separation Techniques. Retrieved from [Link]

-

AFMPS. (n.d.). Journal of Chromatography A. Retrieved from [Link]

-

(n.d.). CHIRAL SEPARATION METHODS FOR PHARMACEUTICAL AND BIOTECHNOLOGICAL PRODUCTS. Retrieved from [Link]

-

MDPI. (2020, April 21). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. Retrieved from [Link]

-

VTechWorks. (n.d.). CHIRAL SEPARATIONS INTRODUCTION. Retrieved from [Link]

-

(n.d.). Formation Mechanisms and Mitigation Strategies of Common Peptide Impurities. Retrieved from [Link]

-

(2025, June 1). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Retrieved from [Link]

-

ResearchGate. (2016, May 19). (PDF) Development and validation of HPLC method for the resolution of derivatives of 1- bromo- 3- chloro- 2- propanol: a novel chiral building block for the synthesis of pharmaceutically important compounds. Retrieved from [Link]

-

(n.d.). Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. Retrieved from [Link]

-

(n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]

-

Semantic Scholar. (2010, September 15). Recent trends in the impurity profile of pharmaceuticals. Retrieved from [Link]

-

PMC. (n.d.). Simultaneous HPLC Determination of Four Active Compounds in Fengshiding Capsules, a Chinese Medicine. Retrieved from [Link]

-

PubChem. (n.d.). 2-(4-Bromo-2-chlorophenoxy)-1-[4-(pyridin-2-yl)piperazin-1-yl]ethanone. Retrieved from [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. chemscene.com [chemscene.com]

- 4. asianpubs.org [asianpubs.org]

- 5. 2-(4-Bromo-2-chlorophenoxy)-1-[4-(pyridin-2-yl)piperazin-1-yl]ethanone | C17H17BrClN3O2 | CID 2907007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chromatographytoday.com [chromatographytoday.com]

- 7. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]

- 8. akjournals.com [akjournals.com]

- 9. biotage.com [biotage.com]

- 10. The Critical Role of Mobile Phase pH in Chromatography Separations-UVTech – High-Performance Chromatography Instruments & Lab Solutions [uvtech-cc.com]

- 11. chromtech.com [chromtech.com]

- 12. vwr.com [vwr.com]

- 13. ibisscientific.com [ibisscientific.com]

- 14. Optimize Column Temperature for HPLC Peak Symmetry [eureka.patsnap.com]

- 15. chromatographyonline.com [chromatographyonline.com]

- 16. What are the effects of changes in column temperature?--Aijiren HPLC Vials [chromatographyselling.com]

- 17. afmps.be [afmps.be]

- 18. content.e-bookshelf.de [content.e-bookshelf.de]

- 19. mdpi.com [mdpi.com]

Optimizing extraction methods for 1-(2-(4-Bromo-2-chlorophenoxy)ethyl)-4-methylpiperidine from biological matrices

Technical Support Center: 1-(2-(4-Bromo-2-chlorophenoxy)ethyl)-4-methylpiperidine

A Senior Application Scientist's Guide to Optimizing Extraction from Biological Matrices

Welcome to the technical support center for the analysis of 1-(2-(4-bromo-2-chlorophenoxy)ethyl)-4-methylpiperidine. This guide is designed for researchers, scientists, and drug development professionals who are working to quantify this compound in complex biological matrices. As Senior Application Scientists, we understand that robust and reliable sample preparation is the bedrock of accurate bioanalysis. This document moves beyond simple protocols to provide in-depth troubleshooting, mechanistic explanations, and field-proven insights to help you overcome common challenges.

Analyte Profile & Strategic Considerations

The molecule contains a halogenated phenoxy group and a 4-methylpiperidine moiety. The key functional group governing its extraction behavior is the tertiary amine within the piperidine ring, which is basic.

Table 1: Estimated Physicochemical Properties

| Property | Estimated Value/Characteristic | Implication for Extraction |

|---|---|---|

| Molecular Weight | ~348.7 g/mol | Suitable for standard LC-MS/MS analysis. |

| pKa (Piperidine Nitrogen) | 8.0 - 9.5 | The charge state is highly pH-dependent. This is the primary lever for optimizing LLE and SPE selectivity.[1] |

| LogP | 3.5 - 4.5 | Moderately lipophilic, indicating good solubility in organic solvents when in its neutral (basic) form. Suitable for LLE and reversed-phase SPE. |

| Key Structural Features | Tertiary Amine, Halogenated Aromatic Ring, Ether Linkage | The basic nitrogen is the key handle for pH manipulation. The aromatic ring provides hydrophobicity for reversed-phase retention. |

Frequently Asked Questions (FAQs)

Here we address high-level strategic questions that form the foundation of a robust bioanalytical method.

Q1: What is the most appropriate analytical instrument for quantifying this compound in biological matrices? A1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application.[2][3][4] Its superior sensitivity and selectivity are essential for accurately measuring low concentrations of the analyte amidst the high complexity of biological samples like plasma, blood, or urine.[5][6] Electrospray ionization (ESI) in positive mode will be highly effective due to the easily protonated basic nitrogen of the piperidine ring.[7]

Q2: Which extraction strategy—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), or Solid-Phase Extraction (SPE)—should I start with? A2: The choice depends on the required level of sample cleanup and the specific matrix.

-

Protein Precipitation (PPT): This is the fastest and simplest method, often used for initial screening.[8] It is effective for plasma and serum but provides the lowest level of cleanup, making the final extract susceptible to significant matrix effects.[9]

-

Liquid-Liquid Extraction (LLE): LLE offers a significantly cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent.[2][10] Given the analyte's basic nature, pH adjustment is a powerful tool to ensure selective extraction.[11][12]

-

Solid-Phase Extraction (SPE): SPE provides the highest degree of cleanup and is excellent for removing interfering substances like phospholipids and salts.[13][14][15] Both reversed-phase and mixed-mode cation exchange cartridges are viable options for this compound.

Q3: How critical is an internal standard (IS) for this analysis? A3: An internal standard is absolutely critical for accurate and precise quantification. Matrix components can unpredictably suppress or enhance the analyte's signal in the mass spectrometer.[6][16][17] The ideal IS is a stable isotope-labeled (SIL) version of the analyte (e.g., containing ¹³C or ²H atoms), as it co-elutes and experiences identical matrix effects and extraction recovery.[18][19] If a SIL-IS is unavailable, a close structural analog can be used, but it may not compensate for all variabilities perfectly.[18]

Troubleshooting Extraction Problems

This section is structured to help you diagnose and solve specific issues you may encounter during method development.

Problem 1: Low Analyte Recovery (<70%)

Low recovery is the most frequent challenge in sample preparation. The first step in troubleshooting is to determine where the analyte is being lost. Analyze the waste fractions from each step (e.g., the PPT pellet, the aqueous layer post-LLE, the SPE load and wash fractions) to pinpoint the loss.[20][21]

Scenario A: Low Recovery in Liquid-Liquid Extraction (LLE)

-

Symptom: The analyte signal in the final organic extract is weak, and you suspect the analyte remains in the initial aqueous biological sample.

-

Potential Cause 1: Incorrect pH of the Aqueous Phase. The fundamental principle of extracting a basic compound like this piperidine derivative is to ensure it is in its neutral, non-ionized form.[1] If the pH of the sample is below the analyte's pKa, the piperidine nitrogen will be protonated (charged), making it highly soluble in the aqueous phase and preventing its transfer to the organic solvent.

-

Potential Cause 2: Inappropriate Extraction Solvent. The polarity of the extraction solvent must be well-matched to the analyte.

-

Solution: If using a less polar solvent like hexane is yielding low recovery, switch to a more polar, water-immiscible solvent such as methyl tert-butyl ether (MTBE), ethyl acetate, or a mixture like dichloromethane/isopropanol.

-

-

Potential Cause 3: Emulsion Formation. Vigorous mixing of biological samples, especially those high in lipids, can create stable emulsions that trap the analyte and prevent clean phase separation.

-

Solution: Use a gentler mixing method like slow, end-over-end inversion instead of high-speed vortexing. To break an existing emulsion, try adding a small amount of saturated sodium chloride solution or centrifuging at a higher speed.

-

Scenario B: Low Recovery in Solid-Phase Extraction (SPE)

-

Symptom: The analyte is not present in the final elution fraction. Analysis of the load and wash fractions shows the analyte was either never retained or was washed away prematurely.

-

Potential Cause 1: Incorrect Sorbent Choice. The interaction between the analyte and the sorbent is fundamental to SPE.[13][14]

-

Solution:

-

For Reversed-Phase (e.g., C18, HLB): Ensure the sample is loaded at a high pH (>10) to keep the analyte neutral and hydrophobic, maximizing its retention on the nonpolar sorbent.[14]

-

For Cation Exchange (e.g., SCX): Ensure the sample is loaded at a low pH (<6) to make the analyte positively charged, allowing it to bind to the negatively charged sorbent.

-

-

-

Potential Cause 2: Sorbent Breakthrough (Analyte in Load Fraction). This occurs when the analyte fails to bind to the sorbent during sample loading.

-

Solution:

-

Check Sample pH: As described above, the loading pH must be appropriate for the chosen sorbent chemistry.

-

Reduce Flow Rate: Loading the sample too quickly does not allow sufficient time for the analyte-sorbent interaction to occur.[13][20] Decrease the loading flow rate to ~1-2 mL/min.

-

Pre-treatment: Ensure the cartridge was properly conditioned and equilibrated according to the manufacturer's protocol. Allowing the sorbent to dry out before loading can drastically reduce recovery.[14][20]

-

-

-

Potential Cause 3: Premature Elution (Analyte in Wash Fraction). The wash step is intended to remove interferences, but an improperly chosen wash solvent can strip the analyte from the sorbent.[20][21]

-